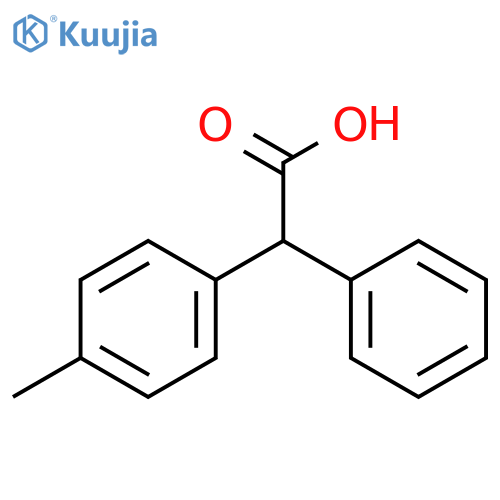Cas no 1882-56-0 (2-(4-methylphenyl)-2-phenylacetic acid)

1882-56-0 structure
商品名:2-(4-methylphenyl)-2-phenylacetic acid
2-(4-methylphenyl)-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- (4-methylphenyl)(phenyl)acetic acid
- 2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID
- Phenyl(p-tolyl)acetic acid
- (+-)-phenyl-p-tolyl-acetic acid
- (+-)-Phenyl-p-tolyl-essigsaeure
- (4-methylphenyl)phenylacetic acid
- ACETIC ACID, PHENYL-p-TOLYL-
- BRN 2105437
- NSC401984
- phenyl-p-tolylacetic acid
- Phenyl-p-tolyl-essigsaeure
- 2-(4-Methylphenyl)-2-phenylethanoic acid, 4-[Carboxy(phenyl)methyl]toluene
- 2-(4-methylphenyl)-2-phenylacetic acid
-
- MDL: MFCD00983826
- インチ: InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
- InChIKey: JYDAJZSDPZCZSG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 226.09942
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 37.3
- LogP: 3.21150
2-(4-methylphenyl)-2-phenylacetic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
2-(4-methylphenyl)-2-phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M358420-50mg |
2-(4-Methylphenyl)-2-phenylacetic Acid |
1882-56-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| AstaTech | AR3875-0.25/G |
2-(4-METHYLPHENYL)-2-PHENYLACETIC ACID |
1882-56-0 | 95% | 0.25g |
$169 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1248116-1g |
Benzeneacetic acid, 4-methyl-a-phenyl- |
1882-56-0 | 98% | 1g |
$600 | 2024-06-07 | |
| Apollo Scientific | OR12757-100mg |
(4-Methylphenyl)(phenyl)acetic acid |
1882-56-0 | 100mg |
£72.00 | 2023-01-19 | ||
| Apollo Scientific | OR12757-250mg |
(4-Methylphenyl)(phenyl)acetic acid |
1882-56-0 | 250mg |
£365.00 | 2025-02-19 | ||
| Enamine | EN300-234741-10.0g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 10.0g |
$1531.0 | 2024-06-19 | |
| Enamine | EN300-234741-0.05g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.05g |
$299.0 | 2024-06-19 | |
| Enamine | EN300-234741-0.25g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.25g |
$328.0 | 2024-06-19 | |
| Enamine | EN300-234741-0.5g |
2-(4-methylphenyl)-2-phenylacetic acid |
1882-56-0 | 95% | 0.5g |
$341.0 | 2024-06-19 | |
| 1PlusChem | 1P002H8F-250mg |
Benzeneacetic acid, 4-methyl-α-phenyl- |
1882-56-0 | 95% | 250mg |
$223.00 | 2024-06-17 |
2-(4-methylphenyl)-2-phenylacetic acid 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
1882-56-0 (2-(4-methylphenyl)-2-phenylacetic acid) 関連製品
- 4476-28-2(4-Isopropylphenylacetic acid)
- 938-94-3(2-(p-Tolyl)propionic Acid)
- 552-63-6(Tropic acid)
- 7782-24-3((2S)-2-phenylpropanoic acid)
- 529-64-6(DL-Tropic acid)
- 117-34-0(2,2-diphenylacetic acid)
- 7782-26-5((R)-(-)-2-Phenylpropionic acid)
- 492-37-5(2-Phenylpropionic acid)
- 2613-89-0(Phenylmalonic acid)
- 826-55-1(2-methyl-2-phenylpropanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1882-56-0)2-(4-methylphenyl)-2-phenylacetic acid

清らかである:99%
はかる:1g
価格 ($):239.0